Labetalol hydrochloride is a white or off-white crystalline powder that is soluble in water. [] It is classified as an adrenergic receptor blocking agent, specifically exhibiting both selective α1-adrenergic and nonselective β-adrenergic receptor blocking actions. [] In scientific research, labetalol hydrochloride is utilized primarily for its ability to modulate adrenergic receptor activity, providing insights into cardiovascular physiology, pharmacology, and drug development. It serves as a valuable tool for investigating the role of adrenergic receptors in various physiological processes and pathological conditions.
Related Compounds
Labetalol Acid Degradation Product
Compound Description: Labetalol hydrochloride [] is susceptible to acid degradation, resulting in the formation of an acidic degradation product. While the specific structure of this degradation product is not detailed within the provided abstracts, it's detectable through HPLC methods distinct from the parent compound [, ].
Relevance: This degradation product is directly relevant to the quality control of labetalol hydrochloride formulations, as its presence indicates potential instability or degradation of the active pharmaceutical ingredient []. This necessitates the development of analytical methods capable of distinguishing between labetalol hydrochloride and its degradation products.
Labetalol Oxidative Degradation Product (DLBT)
Compound Description: Exposure of labetalol hydrochloride to oxidative conditions can lead to its degradation, resulting in the formation of an oxidized derivative (DLBT) [, , ]. The precise structure of this degradation product is not elaborated upon in the abstracts.
Relevance: Similar to the acid degradation product, DLBT's presence can impact the quality and efficacy of labetalol hydrochloride formulations. Therefore, analytical techniques like those utilizing spectrophotometry and HPLC, are necessary to differentiate and quantify labetalol hydrochloride from its oxidative degradation product for quality control purposes [, , ].
Labetalol Glutathione Conjugate
Compound Description: In vitro studies using rat and human hepatocytes, along with in vivo studies in rats, have identified a glutathione conjugate of labetalol hydrochloride []. This conjugate forms as part of a detoxification pathway involving the enzyme sulfotransferase.
Relevance: Formation of this glutathione conjugate is a key metabolic pathway for labetalol hydrochloride []. Its identification contributes to understanding the drug's metabolism and potential toxicological mechanisms. Inhibiting the formation of this conjugate may exacerbate the toxic effects of labetalol hydrochloride.
Atenolol
Compound Description: Atenolol, like labetalol hydrochloride, is classified as a β-blocker and is frequently used in the treatment of hypertension []. Structurally, it shares a similar pharmacophore with labetalol, suggesting potential similarities in their pharmacological profiles.
Relevance: The inclusion of atenolol in a study investigating the stability of various β-blockers in the presence of povidone underscores the importance of understanding excipient compatibility in pharmaceutical formulations []. The study specifically highlights the potential for degradation of these drugs, including labetalol hydrochloride, due to peroxide impurities present in povidone.
Bisoprolol Fumarate
Compound Description: Bisoprolol fumarate, a β1-selective adrenergic receptor blocking agent, is commonly employed in the management of hypertension and heart failure []. Structurally, it shares similarities with labetalol hydrochloride, particularly in their pharmacophore regions.
Relevance: Bisoprolol fumarate's inclusion in the povidone compatibility study underscores its susceptibility to degradation in the presence of peroxide impurities, similar to labetalol hydrochloride []. This highlights a shared vulnerability among beta-blockers to this specific excipient impurity, raising concerns about the long-term stability and efficacy of formulations containing both povidone and these drugs.
Carvedilol
Compound Description: Carvedilol, similar to labetalol hydrochloride, exhibits non-selective β-adrenergic blocking activity and is used in the treatment of hypertension and heart failure []. Structurally, both compounds possess an arylethanolamine pharmacophore, suggesting potential similarities in their binding interactions with adrenergic receptors.
Relevance: The presence of carvedilol in the povidone compatibility study highlights the vulnerability of this β-blocker to peroxide-induced degradation []. This finding reinforces the importance of meticulous excipient selection during pharmaceutical development to ensure the stability and efficacy of drug products, especially for compounds like labetalol hydrochloride that share structural similarities and may exhibit comparable sensitivities.
Metoprolol Succinate
Compound Description: Metoprolol succinate, like labetalol hydrochloride, is a β1-selective adrenergic blocking agent primarily used in the management of hypertension []. The structural similarity between the two compounds, particularly in their pharmacophore regions, suggests potential overlap in their pharmacological effects.
Relevance: Metoprolol succinate's inclusion in the povidone compatibility study underscores the shared susceptibility of β-blockers to degradation in the presence of peroxide impurities []. This finding emphasizes the importance of considering excipient compatibility during formulation development to prevent potential drug degradation, particularly for labetalol hydrochloride and other β-blockers that might exhibit similar sensitivities.
Propranolol Hydrochloride
Compound Description: Propranolol hydrochloride is a non-selective β-adrenergic blocking agent widely used in the treatment of various cardiovascular conditions, including hypertension []. Structurally, it shares a similar pharmacophore with labetalol hydrochloride.
Relevance: The inclusion of propranolol hydrochloride in the study investigating the impact of povidone on the stability of β-blockers underscores the broader relevance of this interaction beyond labetalol hydrochloride []. This finding suggests that the presence of peroxide impurities in povidone might be detrimental to a range of β-blockers, prompting a need for careful consideration of excipient choice during formulation development to ensure drug stability.
Source and Classification
Labetalol hydrochloride was first synthesized in the 1970s and has since been widely utilized in clinical settings. It belongs to the class of drugs known as beta-blockers, which are commonly prescribed for hypertension and other cardiovascular conditions. Its dual action on both alpha and beta receptors distinguishes it from other beta-blockers, providing additional therapeutic benefits.
Synthesis Analysis
The synthesis of labetalol hydrochloride involves several methods, with variations aimed at improving yield and purity. Two notable methods include:
Method Using Potassium Borohydride:
This method involves the reaction of labetalol hydrochloride ketone with an alkaline water solution and potassium borohydride under controlled temperature conditions (50-60 °C). The process includes steps for neutralization, pH adjustment, and crystallization to obtain the final product.
Method Using Sodium Borohydride:
Another approach involves using sodium borohydride in a methanol solution with 4-phenylbutan-2-amine and 5-bromoacetylsalicylamide. The reaction occurs at room temperature, followed by extraction with toluene and recrystallization to purify labetalol hydrochloride.
Both methods emphasize the importance of controlling reaction parameters to enhance product quality.
Molecular Structure Analysis
The molecular structure of labetalol hydrochloride consists of a salicylamide backbone with a propylamine side chain. Key structural data includes:
Molecular Formula: C19H24N2O3⋅HCl
Molecular Weight: Approximately 364.87 g/mol
Structural Representation: The compound features a hydroxyl group, an amine group, and an aromatic ring, which are crucial for its pharmacological activity.
Chemical Reactions Analysis
Labetalol hydrochloride undergoes various chemical reactions relevant to its synthesis and application:
Reduction Reactions: The conversion of ketones to alcohols using reducing agents like sodium borohydride is a critical step in its synthesis.
Acid-Base Reactions: The neutralization of excess reagents (e.g., potassium borohydride) with glacial acetic acid is essential for controlling the pH during synthesis.
Recrystallization: This purification technique involves dissolving crude labetalol hydrochloride in solvents like methanol or isopropyl alcohol to obtain pure crystals.
Mechanism of Action
Labetalol hydrochloride acts primarily through its antagonistic effects on adrenergic receptors:
Alpha-1 Receptor Blockade: This action leads to vasodilation and reduced peripheral resistance, contributing to lower blood pressure.
Beta-Receptor Blockade: By inhibiting beta receptors, labetalol reduces heart rate and myocardial contractility, further aiding in blood pressure control.
The combined effect of these mechanisms results in effective management of hypertension without significant reflex tachycardia often seen with selective alpha blockers.
Physical and Chemical Properties Analysis
Labetalol hydrochloride exhibits several notable physical and chemical properties:
Appearance: It appears as a white crystalline powder.
Solubility: Freely soluble in methanol; sparingly soluble in water and ethanol.
Melting Point: Approximately 123 °C.
pH: Typically ranges between 4.5 to 6 when dissolved in water.
These properties are critical for formulation development and ensuring proper bioavailability.
Applications
Labetalol hydrochloride is primarily used in the treatment of hypertension. Its unique mechanism allows it to be effective in various clinical scenarios, including:
Management of Hypertension: Particularly useful in patients with coexisting conditions such as coronary artery disease.
Hypertensive Emergencies: It can be administered intravenously for rapid blood pressure control.
Pregnancy-Induced Hypertension: Labetalol is often preferred due to its safety profile compared to other antihypertensives.
Additionally, research continues into its potential applications beyond hypertension, including studies on its effects on heart failure and arrhythmias.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Labetalol is a diastereoisomeric mixture of approximately equal amounts of all four possible stereoisomers ((R,S)-labetolol, (S,R)-labetolol, (S,S)-labetalol and (R,R)-labetalol). It is an adrenergic antagonist used to treat high blood pressure. It has a role as an antihypertensive agent, a sympatholytic agent, an alpha-adrenergic antagonist and a beta-adrenergic antagonist. It contains a (R,R)-labetalol, a (S,S)-labetalol, a (R,S)-labetolol and a (S,R)-labetolol. Labetalol is a racemic mixture of 2 diastereoisomers where dilevalol, the R,R' stereoisomer, makes up 25% of the mixture. Labetalol is formulated as an injection or tablets to treat hypertension. Labetalol was granted FDA approval on 1 August 1984. Labetalol is a beta-Adrenergic Blocker. The mechanism of action of labetalol is as an Adrenergic beta-Antagonist. Labetalol is an antihypertensive agent with both alpha- and beta-adrenergic receptor blocking activity. Labetalol has been linked to several cases of clinically apparent drug induced liver disease, some of which have been severe and even fatal. Labetalol is a third generation selective alpha-1-adrenergic antagonist and non-selective beta-adrenergic antagonist with vasodilatory and antihypertensive properties. Labetalol competitively binds to alpha-1-adrenergic receptors in vascular smooth muscle, thereby inhibiting the adrenergic stimulation of endothelial cell function and vasoconstriction in peripheral blood vessels. This agent also binds to beta-receptors in the bronchial and vascular smooth muscle, resulting in a decrease in adrenergic stimulation. The result is a decrease in resting and exercise heart rates, cardiac output, and in both systolic and diastolic blood pressure, thereby resulting in vasodilation, and negative chronotropic and inotropic cardiac effects. Labetalol is only found in individuals that have used or taken this drug. It is a blocker of both alpha- and beta-adrenergic receptors that is used as an antihypertensive (PubChem). Labetalol HCl combines both selective, competitive, alpha-1-adrenergic blocking and nonselective, competitive, beta-adrenergic blocking activity in a single substance. In man, the ratios of alpha- to beta- blockade have been estimated to be approximately 1:3 and 1:7 following oral and intravenous (IV) administration, respectively. The principal physiologic action of labetalol is to competitively block adrenergic stimulation of β-receptors within the myocardium (β1-receptors) and within bronchial and vascular smooth muscle (β2-receptors), and α1-receptors within vascular smooth muscle. This causes a decrease in systemic arterial blood pressure and systemic vascular resistance without a substantial reduction in resting heart rate, cardiac output, or stroke volume, apparently because of its combined α- and β-adrenergic blocking activity. A salicylamide derivative that is a non-cardioselective blocker of BETA-ADRENERGIC RECEPTORS and ALPHA-1 ADRENERGIC RECEPTORS. See also: Labetalol Hydrochloride (has salt form).
KHS101 HCl is an inhibitor of transforming acidic coiled-coil protein 3 (TACC3). It acts by selectively inducing neuronal differentiation and apoptotic cell death in breast cancer.
KI-328 is a novel KIT inhibitor. KI-328 shows selective potency against KIT kinase for the in vitro kinase assay, and inhibits the growth of wild-type (Wt)- and mutant-KIT-expressing cells, while it has little potency against D816V-KIT.
KI-696 is a novel chemical probe for KEAP1 and Inhibitor of KEAP1-NRF2 protein-protein interaction. KI-696 represents an excellent LMW tool to study the KEAP1-NRF2 interaction in vivo. Discovered by FBS, the probe is well characterised in a number of in vitro assays as well as showing robust in vivo effects. The in vivo application is hampered by low bioavailability and high clearance, necessitating IV infusions as the mode of administration, which may limit the usefulness of the probe in vivo.
Ki20227 is an inhibitor of macrophage colony stimulating factor 1 (CSF1) receptor tyrosine kinase (c-Fms; IC50 = 2 nM). It inhibits CSF1-dependent c-Fms phosphorylation in a dose-dependent manner in RAW264.7 cells and reduces CSF1-dependent growth of M-NFS-60 cells (IC50 = 14 nM). Ki20227 suppresses development of TRAP-positive osteoclast-like cells from murine bone marrow (IC50 = 40 nM) and decreases the number and area of osteolytic lesions on femurs and tibiae in a murine A375 subcutaneous xenograft model. Ki20227 also reduces TNF-α infiltration and osteolytic bone destruction in a collagen-induced arthritis (CIA) mouse model. Ki 20227 is a c-fms tyrosine kinase inhibitor, which suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model. KI-20227 is a potent and orally active inhibitor of c-Fms tyrosine kinase (M-CSFR, CSF1R) (IC50 values are 2, 12, 217 and 451 nM for c-Fms, VEGFR-2, PDGFRβ and c-Kit respectively). Ki20227 suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model. Ki20227 inhibits disease progression in a collagen-induced arthritis mouse model. Ki20227 suppresses experimental autoimmune encephalomyelitis.